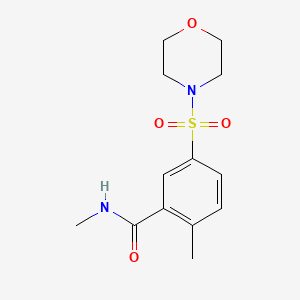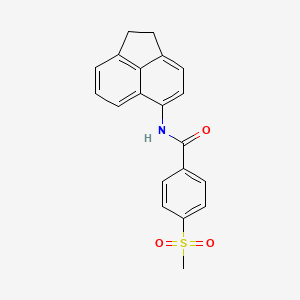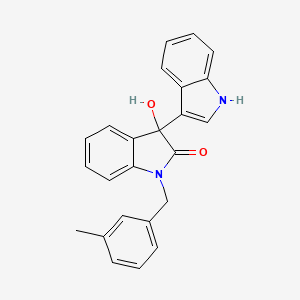![molecular formula C18H29ClN2O2 B4401064 1-{4-[4-(allyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride](/img/structure/B4401064.png)
1-{4-[4-(allyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride
Overview
Description
1-{4-[4-(allyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride, also known as PNU-282987, is a selective agonist for α7 nicotinic acetylcholine receptors (nAChRs). These receptors are found in the central nervous system and play a crucial role in cognitive function, memory, and learning. The use of PNU-282987 in scientific research has shown promising results in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and anxiety.
Mechanism of Action
1-{4-[4-(allyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride acts as a selective agonist for α7 nAChRs, which are located in the central nervous system and play a crucial role in cognitive function, memory, and learning. The activation of these receptors by this compound leads to the release of neurotransmitters such as acetylcholine and glutamate, which are involved in synaptic plasticity and learning.
Biochemical and Physiological Effects:
The activation of α7 nAChRs by this compound has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can increase the release of acetylcholine and glutamate, which are involved in synaptic plasticity and learning. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
The use of 1-{4-[4-(allyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride in scientific research has several advantages and limitations. One advantage is its selectivity for α7 nAChRs, which allows for more targeted research on the role of these receptors in neurological disorders. Additionally, this compound has been shown to have a favorable safety profile, making it a promising candidate for clinical trials.
However, the use of this compound in lab experiments also has some limitations. One limitation is the complexity of its synthesis, which requires specialized equipment and expertise. Additionally, the effects of this compound on different animal models and cell types may vary, making it difficult to generalize its effects across different experimental conditions.
Future Directions
The use of 1-{4-[4-(allyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride in scientific research has opened up several potential future directions. One direction is the development of more potent and selective α7 nAChR agonists that can be used in clinical trials for the treatment of neurological disorders. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic effects.
Another future direction is the investigation of the role of α7 nAChRs in other physiological processes, such as inflammation and immune function. Studies have shown that α7 nAChRs are involved in regulating these processes, suggesting their potential use in the treatment of inflammatory and autoimmune disorders.
Conclusion:
In conclusion, this compound is a selective agonist for α7 nAChRs that has shown promising results in the treatment of neurological disorders. Its use in scientific research has focused on its potential therapeutic applications in Alzheimer's disease, schizophrenia, and anxiety. While the use of this compound in lab experiments has several advantages, it also has some limitations that need to be addressed in future research. Overall, the use of this compound in scientific research has opened up several potential future directions for the treatment of neurological and other disorders.
Scientific Research Applications
The use of 1-{4-[4-(allyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride in scientific research has focused on its potential therapeutic applications in neurological disorders. Studies have shown that the activation of α7 nAChRs by this compound can improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to reduce anxiety-like behaviors in rodents, suggesting its potential use in the treatment of anxiety disorders.
properties
IUPAC Name |
1-methyl-4-[4-(4-prop-2-enoxyphenoxy)butyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2.ClH/c1-3-15-21-17-6-8-18(9-7-17)22-16-5-4-10-20-13-11-19(2)12-14-20;/h3,6-9H,1,4-5,10-16H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNFVYBYIMOYRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCOC2=CC=C(C=C2)OCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B4400983.png)
![3-{[(4-butylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4400989.png)
![1-[3-(allyloxy)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4401003.png)
![4-{2-[4-(allyloxy)phenoxy]ethyl}morpholine hydrochloride](/img/structure/B4401015.png)
![methyl 3-{[3-(2-furoylamino)benzoyl]amino}benzoate](/img/structure/B4401030.png)
![N-(4-butoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4401037.png)
![1-(2-{2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethoxy}ethyl)-4-methylpiperazine hydrochloride](/img/structure/B4401039.png)
![N,N-dimethyl-4-{[(4-methylbenzyl)amino]methyl}aniline hydrochloride](/img/structure/B4401053.png)


![4-[4-(2-methoxy-4-propylphenoxy)butyl]morpholine hydrochloride](/img/structure/B4401069.png)
![4-[2-(2-sec-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4401071.png)
![3-{[(2-bromophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401077.png)
